molecular formula C18H18BrN3O5 B5846683 (1Z)-N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide

(1Z)-N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide

Cat. No.: B5846683
M. Wt: 436.3 g/mol
InChI Key: GKRMSSKBVWXXPE-UHFFFAOYSA-N
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Description

(1Z)-N’-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide is a complex organic compound characterized by its unique structural components. This compound features a combination of bromine, ethyl, phenoxy, acetyl, nitrophenyl, and ethanimidamide groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Bromination: Introduction of a bromine atom to the phenoxy group.

    Acetylation: Addition of an acetyl group to the brominated phenoxy compound.

    Nitration: Incorporation of a nitro group to the phenyl ring.

    Formation of Ethanimidamide: Combining the acetylated and nitrated intermediates with ethanimidamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N’-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

(1Z)-N’-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1Z)-N’-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares a phenyl group with a methoxy substituent.

    tert-Butylamine: Contains an amine group similar to the ethanimidamide moiety.

Uniqueness

(1Z)-N’-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(2-bromo-4-ethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O5/c1-2-12-5-8-16(15(19)9-12)26-11-18(23)27-21-17(20)10-13-3-6-14(7-4-13)22(24)25/h3-9H,2,10-11H2,1H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRMSSKBVWXXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=C(C=C1)OCC(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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